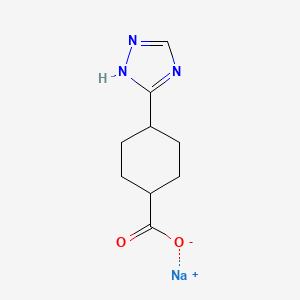

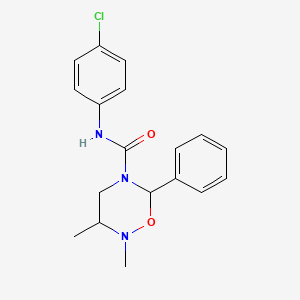

![molecular formula C9H8ClN3OS B2409928 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-74-9](/img/structure/B2409928.png)

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

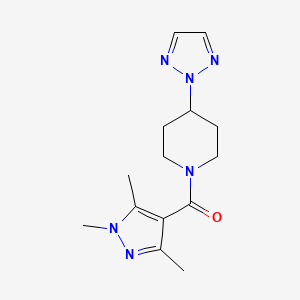

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, also known as Chlorphenoxyethyldithiadiazole (CPDT), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. CPDT is a versatile compound due to its unique structure, which consists of a thiadiazole ring, a phenyl ring, and a chloro substituted methyl group. As a result, CPDT has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

科学的研究の応用

Anticonvulsant Activity

- Study 1: Synthesized derivatives of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine were evaluated for their anticonvulsant properties. One derivative, in particular, showed significant activity in both maximal electroshock (MES) and pentylentetrazole (PTZ) tests, indicating potential as an anticonvulsant agent (Foroumadi et al., 2007).

Antimicrobial and Antifungal Agents

- Study 2: Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial strains like Escherichia coli and fungal strains including Aspergillus niger, indicating potential use as antimicrobial agents (Sah et al., 2014).

Fungicidal Activities

- Study 3: Amides derived from 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole exhibited moderate fungicidal activities, suggesting their potential application in agriculture or medicine (Xiao, 2009).

Anti-inflammatory and Antioxidant Activities

- Study 4: A study on 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Two specific derivatives showed greater antioxidant activity than standard Ascorbic acid, indicating their potential therapeutic applications (Sravya et al., 2019).

Insecticidal Activity

- Study 5: Derivatives of 1,3,4-thiadiazole, including 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, showed significant insecticidal activity against cotton leafworm, which could have implications in pest control (Ismail et al., 2021).

Antiviral Activity

- Study 6: Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited anti-tobacco mosaic virus activity, indicating a potential application in combating plant viruses (Chen et al., 2010).

作用機序

Target of Action

The primary target of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents acetylcholine from accessing the site, thereby inhibiting the enzyme’s activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this include increased muscle contraction and stimulation of the parasympathetic nervous system .

Pharmacokinetics

The pharmacokinetic properties of this compound include its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties were predicted using computational tools and then verified experimentally . The compound exhibits good oral bioavailability, as it absorbs well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This results in increased muscle contraction and stimulation of the parasympathetic nervous system . The compound’s remarkable dose-dependent anti-acetylcholinesterase activity indicates that it may be a potential drug candidate for treating neurodegenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound remains stable under various photolytic and pH stress conditions . It exhibits degradation under oxidative and thermal stress . The compound’s migration to the hydrophilic compartment on increasing pH suggests that its action and efficacy may be influenced by the pH of the environment .

特性

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLYOHVQLYTUDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

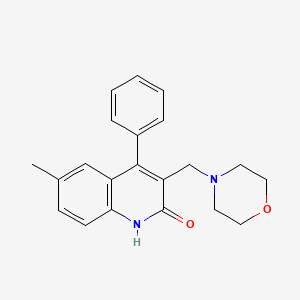

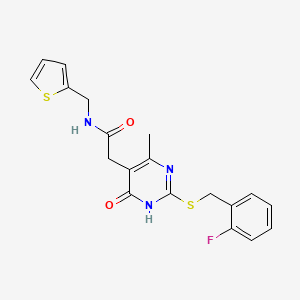

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)

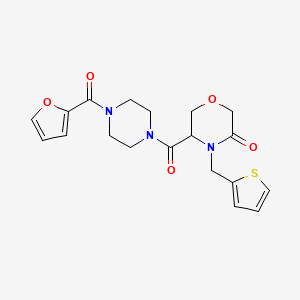

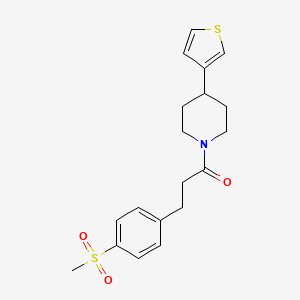

![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

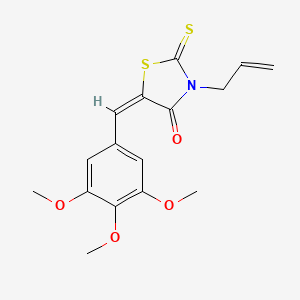

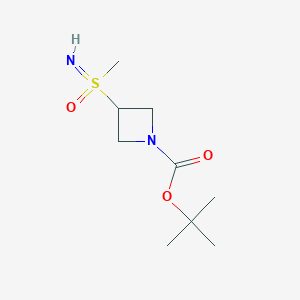

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)